molecular formula C9H12O2 B172402 (R)-1-(2-Methoxyphenyl)ethanol CAS No. 113724-48-4

(R)-1-(2-Methoxyphenyl)ethanol

Cat. No. B172402
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-SSDOTTSWSA-N
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Description

“®-1-(2-Methoxyphenyl)ethanol” is a useful research chemical . It belongs to the category of Chiral Compounds . The IUPAC name for this compound is (1R)-1-(2-methoxyphenyl)ethanol .


Synthesis Analysis

The synthesis of compounds containing the 2-methoxyphenol moiety core structure, such as “®-1-(2-Methoxyphenyl)ethanol”, involves various methods. One study reported the design, synthesis, and antioxidant activity of six such compounds . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular formula of “®-1-(2-Methoxyphenyl)ethanol” is C9H12O2 . The InChI Key is DHHGVIOVURMJEA-SSDOTTSWSA-N . The Canonical SMILES representation is CC(C1=CC=CC=C1OC)O .


Chemical Reactions Analysis

Compounds containing the 2-methoxyphenol moiety core structure, such as “®-1-(2-Methoxyphenyl)ethanol”, have been studied for their antioxidant properties . The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(2-Methoxyphenyl)ethanol” are as follows :

Scientific Research Applications

  • Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure compounds .

  • Pharmaceuticals : In the pharmaceutical industry, chiral compounds like this one are often used in the development of new drugs. The chirality of a molecule can significantly affect its biological activity .

  • Agrochemicals : Similar to pharmaceuticals, chiral compounds are also used in the synthesis of agrochemicals. The chirality can affect the interaction between the agrochemical and its biological target .

  • Material Science : Chiral compounds can be used in the development of new materials with unique properties, such as chiral polymers .

  • Catalysis : Chiral compounds can be used as ligands in asymmetric catalysis, which is a type of catalysis where the catalyst and the reactant are not identical in their stereochemistry .

  • Analytical Chemistry : Chiral compounds can be used in analytical chemistry for the separation of enantiomers .

  • Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure compounds .

  • Pharmaceuticals : In the pharmaceutical industry, chiral compounds like this one are often used in the development of new drugs. The chirality of a molecule can significantly affect its biological activity .

  • Agrochemicals : Similar to pharmaceuticals, chiral compounds are also used in the synthesis of agrochemicals. The chirality can affect the interaction between the agrochemical and its biological target .

  • Material Science : Chiral compounds can be used in the development of new materials with unique properties, such as chiral polymers .

  • Catalysis : Chiral compounds can be used as ligands in asymmetric catalysis, which is a type of catalysis where the catalyst and the reactant are not identical in their stereochemistry .

  • Analytical Chemistry : Chiral compounds can be used in analytical chemistry for the separation of enantiomers .

Safety And Hazards

The safety data sheet for “®-1-(2-Methoxyphenyl)ethanol” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . The recommended precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349146
Record name (R)-1-(2-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Methoxyphenyl)ethanol

CAS RN

113724-48-4
Record name (R)-1-(2-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1.52 g) was suspended in tetrahydrofuran (100 ml), 2′-methoxyacetophenone (2.76 ml) was added under ice-cooling, and the mixture was stirred for 30 min. To the reaction mixture were successively added water (1.5 ml), 15% aqueous sodium hydroxide solution (1.5 ml) and water (4.5 ml). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (3.05 g).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, o-methoxyacetophenone (0.4 mmol), xylene (2 mL) and an aqueous solution of potassium hydroxide (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (3 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure (o-methoxyphenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Wang, Z Zhang, C Chi, G Wu, J Ren, Z Wang… - Reactive and Functional …, 2008 - Elsevier
A biopolymer complex wool–Pd is found to be efficient catalyst for asymmetric hydration of ortho- or para-substituted styrenes with good to high enantioselectivity by simple and clean …
Number of citations: 23 www.sciencedirect.com
C Tozlu, E Şahin, H Serencam… - Biocatalysis and …, 2019 - Taylor & Francis
In this study, four bacterial strains were tested for their ability to reduce acetophenones to its corresponding alcohol. Among these strains Weissella paramesenteroides N7 was found to …
Number of citations: 11 www.tandfonline.com
FM Perna, MA Ricci, A Scilimati, MC Mena… - Journal of Molecular …, 2016 - Elsevier
Various Lactobacillus reuteri strains were investigated as whole cell catalysts for the bioreduction of acetophenone into optically active (R)-1-phenylethanol. L. reuteri DSM 20016 strain …
Number of citations: 22 www.sciencedirect.com
J Wang, J Feng, R Qin, H Fu, M Yuan, H Chen… - Tetrahedron …, 2007 - Elsevier
Achiral monophosphine TPPTS [TPPTS: P(mC 6 H 4 SO 3 Na) 3 ]-stabilized Ru was synthesized by reduction of RuCl 3 ·3H 2 O with hydrogen in ethanol using TPPTS as the stabilizer. …
Number of citations: 47 www.sciencedirect.com
M Veguillas, R Sola, L Shaw… - European Journal of …, 2016 - Wiley Online Library
Herein we report an efficient catalytic system for the titanium‐promoted enantioselective addition of organolithium reagents to aldehydes, based on chiral Ar‐BINMOL ligands. …
K Fujii, K Mitsudo, H Mandai, S Suga - Bulletin of the Chemical Society …, 2016 - journal.csj.jp
We developed an acylative kinetic resolution of secondary carbinols using a binaphthyl-based N,N-4-dimethylaminopyridine (DMAP) derivative 1d with tert-alcohol substituents. The …
Number of citations: 17 www.journal.csj.jp
ZJ Xiao, PX Du, WY Lou, H Wu, MH Zong - Chemical engineering science, 2012 - Elsevier
The utilization of hydrophilic ionic liquids to improve the synthesis of enantiopure alcohols was successfully performed, via the anti-Prelog asymmetric reduction of ketones with whole …
Number of citations: 29 www.sciencedirect.com
R Soni, KE Jolley, S Gosiewska, GJ Clarkson… - …, 2018 - ACS Publications
The use of a direct arene-exchange method for the synthesis of benzyl-tethered arene/Ru/TsDPEN complexes for use in asymmetric transfer hydrogenation is reported. A series of …
Number of citations: 26 pubs.acs.org
W Li - 2012 - etda.libraries.psu.edu
Transition metal catalyzed reactions are among the most powerful and direct approaches for the synthesis of organic molecules. During the past several decades, phosphorous-…
Number of citations: 2 etda.libraries.psu.edu
R Hodgkinson, V Jurčík, A Zanotti-Gerosa, HG Nedden… - wrap.warwick.ac.uk
General experimental details. S2 Preparation of catalysts. S3-39 General procedures: General Procedure A (attachment of 3C diene to DPEN): S4 General Procedure B (RuCl3 …
Number of citations: 0 wrap.warwick.ac.uk

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